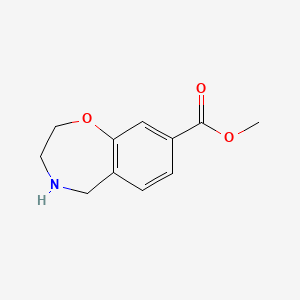

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPWWCMQNMOMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNCCO2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers, followed by cyclization under specific conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies to understand its interactions with biological molecules.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but they often include signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Ethyl 2,3,4,5-Tetrahydro-1,4-Benzoxazepine-8-Carboxylate

- Structural Difference : The ethyl ester analog replaces the methyl group with an ethyl chain at the carboxylate position.

- Physicochemical Properties: Molecular Formula: C₁₂H₁₅NO₃ (vs. C₁₁H₁₃NO₃ for the methyl derivative). Molecular Weight: 221.25 g/mol . Stability: Requires storage at controlled temperatures, similar to methyl derivatives .

- Applications : Used as a building block in organic synthesis, though specific pharmacological data remain unreported.

Methyl 2,3,4,5-Tetrahydro-[1,1′-Biphenyl]-4-Carboxylate

1-(2,3,4,5-Tetrahydro-[1,1′-Biphenyl]-4-yl)Ethan-1-One

- Structural Difference : A ketone-substituted tetrahydrobiphenyl derivative.

- Synthesis : Similar cross-coupling methodology (Pd(OAc)₂, TBAF) with high yield (91%) .

- Functional Role : Demonstrates the versatility of tetrahydrobiphenyl scaffolds in generating carbonyl-containing intermediates .

Comparative Data Table

Key Research Findings and Implications

Synthetic Accessibility : Biphenyl derivatives (e.g., methyl 2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate) are synthesized more efficiently (91% yield) via Pd-catalyzed methods compared to benzoxazepine esters, whose protocols are less documented .

Structural Impact on Bioactivity : The benzoxazepine core may enhance CNS penetration compared to biphenyl analogs, though direct comparative studies are lacking .

Biological Activity

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is a compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13NO3

- Molecular Weight : 207.23 g/mol

- CAS Number : 1922690-21-8

Biological Activities

This compound has been investigated for various pharmacological activities:

- Antitumor Activity : Research has indicated that derivatives of benzoxazepines exhibit significant antitumor effects. For instance, studies have shown that certain substituted benzoxazepines can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression .

- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity against a range of pathogens. This suggests potential applications in treating bacterial infections .

- Neuroprotective Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases. Some studies suggest that benzoxazepines may modulate GABAergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with P-Glycoprotein (P-gp) : The compound's ability to evade P-glycoprotein-mediated efflux enhances its bioavailability and efficacy in the central nervous system (CNS). This is crucial for compounds targeting CNS disorders .

- Modulation of Receptor Activity : Benzoxazepines often act as modulators of various receptors including GABA receptors and serotonin receptors. This modulation can lead to anxiolytic and antidepressant effects .

Case Studies

Several studies have highlighted the potential of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives in clinical settings:

- Anticancer Studies : A study demonstrated that a specific derivative showed a significant reduction in tumor size in xenograft models of melanoma when compared to controls. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Neuropharmacological Assessments : In animal models of anxiety and depression, compounds similar to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine were shown to reduce anxiety-like behaviors significantly when administered at therapeutic doses .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization of precursors like 2-aminophenol derivatives and aldehydes. For example, Schiff base intermediates formed from 2-aminophenol and methoxybenzaldehyde can undergo acid-catalyzed cyclization. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid) to enhance yield (70–85%) and purity (>95%) .

- Analytical Validation : Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (ESI+ mode, [M+H]+ ion at m/z 235.1) .

Q. How does the compound’s bicyclic structure influence its chemical reactivity and biological activity?

- Structural Insights : The 1,4-benzoxazepine core combines a benzene ring (aromatic π-system) with a seven-membered oxazepine ring, enabling interactions with biological targets like GPCRs or enzymes. The methyl carboxylate group at position 8 enhances solubility and serves as a handle for further derivatization .

- Reactivity : The oxazepine ring undergoes regioselective oxidation (e.g., with KMnO₄) at the nitrogen-adjacent carbon, while the ester group is susceptible to hydrolysis under basic conditions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- NMR : ¹H/¹³C NMR resolves ring substituents (e.g., methyl carboxylate at δ ~3.8 ppm for CH₃; aromatic protons at δ 6.5–7.2 ppm) .

- X-ray Crystallography : Confirms bicyclic conformation and hydrogen-bonding patterns (e.g., C=O···H-N interactions in crystal lattices) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can regioselective functionalization of the benzoxazepine core be achieved, particularly at positions 5 and 8?

- Methodology :

- Position 5 : Bromination (NBS, CCl₄) or formylation (Vilsmeier-Haack reagent) under controlled conditions. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives undergo formylation at position 8 using POCl₃/DMF .

- Position 8 : The methyl carboxylate group can be hydrolyzed to carboxylic acid (NaOH/EtOH) for coupling reactions (e.g., amide formation with EDCI/HOBt) .

- Challenges : Competing reactions (e.g., over-oxidation) require careful monitoring via TLC or in-situ IR .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoxazepines?

- Case Study : While 8-methoxy derivatives (e.g., ) show serotonin receptor antagonism (IC₅₀ ~50 nM), methyl carboxylate analogs may exhibit reduced affinity due to steric hindrance.

- Resolution :

- Docking Studies : Compare binding modes using homology models (e.g., 5-HT₂A receptor) to identify critical interactions.

- SAR Analysis : Systematically modify substituents (e.g., replace methoxy with trifluoromethyl) and assay activity .

Q. How can computational methods guide the design of benzoxazepine derivatives with improved pharmacokinetic properties?

- Approach :

- ADMET Prediction : Tools like SwissADME predict logP (target ~2.5), solubility (>50 µM), and CYP450 inhibition risks.

- DFT Calculations : Optimize electron density at reactive sites (e.g., carboxylate group’s charge distribution) to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.